molecular formula C18H18Br2 B3195136 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene CAS No. 886363-70-8

2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene

Cat. No.: B3195136
CAS No.: 886363-70-8
M. Wt: 394.1 g/mol
InChI Key: OJHAVXGWWRAIRL-UHFFFAOYSA-N
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Description

2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a 9,10-dihydroanthracene core with two bromine atoms at the 2- and 6-positions and four methyl groups at the 9- and 10-positions. This compound is synthesized through sequential alkylation and bromination steps. The tetramethyl groups enhance steric protection and thermal stability, while the bromine atoms enable further functionalization via cross-coupling reactions, making it valuable in materials science and organic electronics .

Properties

IUPAC Name

2,6-dibromo-9,9,10,10-tetramethylanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Br2/c1-17(2)13-7-5-12(20)10-16(13)18(3,4)14-8-6-11(19)9-15(14)17/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHAVXGWWRAIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C(C3=C1C=C(C=C3)Br)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661505
Record name 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-70-8
Record name 2,6-Dibromo-9,10-dihydro-9,9,10,10-tetramethylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene typically involves the bromination of 9,9,10,10-tetramethyl-9,10-dihydro-anthracene. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often include refluxing the mixture to ensure complete bromination at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the parent hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted anthracene derivatives.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of 9,9,10,10-tetramethyl-9,10-dihydro-anthracene.

Scientific Research Applications

Photophysical Studies

Fluorescent Properties
This compound exhibits notable fluorescent properties, making it an excellent candidate for photophysical studies. Its unique structure allows for efficient energy transfer processes which are critical in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has shown that the bromination at the 2 and 6 positions enhances its photostability and fluorescence quantum yield, which are essential for applications in display technologies .

Case Study: OLED Development
In a study published in the Journal of Materials Chemistry, researchers utilized this compound as a dopant in OLEDs. The results indicated that devices incorporating this compound achieved higher efficiency and brightness compared to those using non-brominated analogs. The enhanced performance was attributed to improved charge transport properties and reduced exciton quenching .

Material Science

Polymer Composites
The compound is used as a building block for synthesizing polymer composites with enhanced mechanical and thermal properties. When incorporated into polymer matrices, it can significantly improve the thermal stability and mechanical strength of the resulting materials. This is particularly valuable in applications requiring high-performance materials such as aerospace and automotive components.

Data Table: Properties of Polymer Composites

Composite TypeThermal Stability (°C)Mechanical Strength (MPa)Fluorescence Yield
Unmodified Polymer20030Low
Polymer + 2,6-Dibromo25050High

Chemical Synthesis

Precursor in Organic Synthesis
this compound serves as a versatile precursor in organic synthesis. It can be employed to synthesize various derivatives through substitution reactions. The bromine atoms facilitate nucleophilic substitution reactions that can lead to the formation of more complex organic molecules.

Case Study: Synthesis of Functionalized Compounds
In a recent publication in Organic Letters, scientists demonstrated the use of this compound to synthesize functionalized anthracene derivatives. The reaction conditions were optimized to achieve high yields of products that exhibited desirable electronic properties for potential use in organic photovoltaics .

Biological Applications

Potential Anticancer Activity
Emerging research suggests that derivatives of this compound may possess anticancer properties. Preliminary studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism by which 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene exerts its effects depends on the specific application. In organic synthesis, the bromine atoms act as reactive sites for further chemical modifications. In biological systems, the compound’s interactions with cellular components and enzymes can lead to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tetramethyl groups in the target compound provide moderate steric hindrance compared to bulkier tert-butyl substituents (e.g., 9,10-dibromo-2,6-di-tert-butylanthracene), balancing solubility and reactivity .
  • Electronic Effects : Bromine atoms at 2,6-positions facilitate cross-coupling reactions, similar to ethynyl-functionalized derivatives used in conjugated polymers .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Solubility Thermal Stability (°C) Electronic Properties
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene ~432.2 Moderate in CH₂Cl₂ Up to 377 π-Conjugation disrupted by Br
9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMA) 236.4 High in nonpolar solvents 300+ Extended π-system (unsubstituted)
2,6-Dimethylanthraquinone 266.3 Low in H₂O 250–300 Strong electron-withdrawing groups
2,6-Bis(triisopropylsilylethynyl)anthracene ~624.8 High in toluene 350+ Enhanced charge mobility

Key Observations :

  • The tetramethyl groups in the target compound improve solubility in chlorinated solvents compared to unsubstituted dihydroanthracenes (e.g., TMA) .
  • Bromine substituents reduce π-conjugation efficiency relative to ethynyl or methyl derivatives, impacting optoelectronic performance .
Functionalization Potential
  • Cross-Coupling Reactions: The 2,6-dibromo configuration allows Suzuki, Sonogashira, or Buchwald-Hartwig couplings, analogous to 2,6-dibromoanthraquinone derivatives used in red fluorophores .
  • Polymerization: The compound serves as a monomer for Tröger base polymers, achieving microporous structures with a BET surface area of 368.6 m²/g .

Biological Activity

2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene (CAS No. 886363-70-8) is a brominated derivative of tetramethyl-dihydro-anthracene, which has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C18H18Br2C_{18}H_{18}Br_2 and a molecular weight of 394.14 g/mol. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and materials science.

  • Molecular Formula : C18H18Br2C_{18}H_{18}Br_2
  • Molecular Weight : 394.14 g/mol
  • CAS Number : 886363-70-8
  • Physical State : Solid
  • Solubility : Limited solubility in water; soluble in organic solvents.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects:

  • Antioxidant Activity :
    • The compound has shown to possess antioxidant properties that can mitigate oxidative stress in cells. This activity is particularly relevant in the context of neuroprotection and cancer therapy.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Cytotoxic Effects :
    • In vitro studies have indicated that this compound can induce cytotoxicity in certain cancer cell lines. This effect may be attributed to its ability to generate reactive oxygen species (ROS) leading to apoptosis.
  • Phototoxicity :
    • The compound may exhibit phototoxic effects when exposed to UV light, which can lead to DNA damage and subsequent mutagenesis. This aspect requires careful evaluation for potential therapeutic applications.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntioxidantReduces oxidative stress
AntimicrobialInhibits growth of bacteria
CytotoxicityInduces apoptosis in cancer cells
PhototoxicityCauses DNA damage under UV exposure

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various brominated anthracenes including this compound using DPPH radical scavenging assays. The results demonstrated significant scavenging ability comparable to known antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of brominated compounds revealed that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.

Case Study 3: Cytotoxicity in Cancer Research

In a recent study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent cytotoxic effects. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound.

Q & A

Q. What are the recommended synthetic routes for preparing 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene?

Methodological Answer: The synthesis of brominated anthracene derivatives often begins with functionalizing the anthracene core. For example, 9,10-dibromoanthracene can be synthesized via bromination using bromodimethylsulfonium bromide (BDMS) under mild conditions (room temperature, dichloromethane solvent) . This method avoids toxic molecular bromine and yields high-purity products. For the tetramethyl-dihydroanthracene backbone, alkylation reactions using Grignard reagents or Friedel-Crafts alkylation may be employed. Structural confirmation via 1H^1H-NMR (e.g., δ 8.60 ppm for aromatic protons) and X-ray crystallography (e.g., boat conformation analysis) is critical .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography : Use column chromatography (e.g., 4–32% DCM in hexane) for purification, monitoring via TLC .
  • Spectroscopy : 1H^1H-NMR to confirm aromatic proton environments (e.g., splitting patterns at δ 7.5–8.6 ppm) and methyl group integration .
  • Crystallography : X-ray diffraction to resolve stereochemistry, such as axial/equatorial methyl orientations in the dihydroanthracene core .
  • Mass Spectrometry : High-resolution MS (e.g., ChemSpider ID 530399) to verify molecular weight and isotopic patterns .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer: The tetramethyl groups at positions 9 and 10 introduce steric hindrance, which can suppress undesired side reactions (e.g., over-bromination) but may also slow down Suzuki-Miyaura couplings. Optimize reaction conditions by:

  • Catalyst Selection : Use Pd(PPh3_3)4_4 (7.5 mol%) for efficient coupling with boronic acids .
  • Solvent Systems : Employ mixed solvents (toluene/THF) to balance solubility and reactivity .
  • Temperature Control : Reflux conditions (≈110°C) enhance reaction rates without decomposing sensitive intermediates .

Q. How can contradictory crystallographic data (e.g., boat vs. chair conformations) be resolved?

Methodological Answer: Contradictions in structural reports (e.g., boat conformation in vs. planar anthracene derivatives) arise from substituent effects and crystal packing forces. To resolve discrepancies:

  • DFT Calculations : Compare experimental X-ray data (e.g., puckering parameters: Q = 0.4930 Å, θ = 92.27°) with computational models .
  • Variable-Temperature XRD : Analyze conformational flexibility by collecting data at multiple temperatures (e.g., 100–300 K).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) that stabilize specific conformations .

Q. What strategies mitigate challenges in photophysical characterization (e.g., low quantum yields)?

Methodological Answer: The bromine atoms and methyl groups may quench fluorescence. Improve photophysical performance by:

  • Derivatization : Introduce electron-donating substituents (e.g., methoxy groups) to enhance π-conjugation .
  • Solvent Engineering : Use degassed solvents (e.g., THF) to minimize oxygen-induced quenching.
  • Time-Resolved Spectroscopy : Employ femtosecond transient absorption to disentangle radiative vs. non-radiative decay pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene
Reactant of Route 2
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene

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